![molecular formula C11H12ClN5 B1619964 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 99860-36-3](/img/structure/B1619964.png)
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with cyanuric chloride in the presence of a base, followed by chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of environmentally friendly catalysts and solvents can enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazine oxides under specific conditions.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and sodium methoxide. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the triazine compound.
Oxidation Reactions: Triazine oxides are the major products.
Reduction Reactions: Dihydrotriazine derivatives are formed.
Scientific Research Applications
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring can interact with DNA or proteins, affecting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine
- 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 6-(bromomethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both a chloromethyl group and a 4-methylphenyl group, which confer specific chemical reactivity and biological activity
Biological Activity
6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 99860-36-3) is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and reviews.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂ClN₅ |
Molar Mass | 249.7 g/mol |
CAS Number | 99860-36-3 |
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,5-triazine derivatives, including this compound. These compounds have been shown to inhibit various enzymes involved in tumorigenesis and cellular proliferation. Specifically, they target lysophosphatidic acid acyltransferase (LPAAT), which plays a crucial role in cancer cell proliferation and survival .
A notable study demonstrated that modifications in the triazine structure significantly enhance its cytotoxicity against various cancer cell lines. The introduction of specific substituents was found to improve the compound's ability to induce apoptosis in tumor cells .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that triazine derivatives can inhibit bacterial growth and possess fungicidal activity. The structural modifications in these compounds are linked to their effectiveness against a range of pathogens. For instance, derivatives with halogen substituents have shown enhanced antimicrobial activity compared to their non-halogenated counterparts .
Case Study 1: Cytotoxic Activity
In a comparative study assessing the cytotoxic effects of various triazine derivatives, this compound exhibited significant cytotoxicity against human leukemia cells (CEM) with an IC₅₀ value indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a promising zone of inhibition ranging from 9 to 20 mm against selected pathogens, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its molecular structure. Modifications such as the introduction of different substituents on the triazine ring can significantly influence its biological effects:
- Chloromethyl Group : Enhances reactivity and potential interaction with biological targets.
- Methyl Phenyl Substituent : Contributes to hydrophobic interactions that may improve binding affinity to biological molecules.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-2-4-8(5-3-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXQFXHUZSBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359071 | |
Record name | 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99860-36-3 | |
Record name | 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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